8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Vue d'ensemble

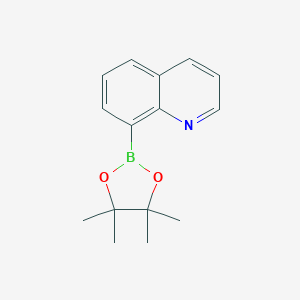

Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester derivative of quinoline. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group enhances its reactivity and versatility in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of quinoline derivatives. One common method is the palladium-catalyzed borylation of 8-bromoquinoline with bis(pinacolato)diboron under inert atmosphere conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis studies reveal unique behavior for this compound. Unlike typical boronic esters, it does not form stable boronic acid derivatives under standard aqueous conditions .

Key findings:

-

Commercial samples labeled as "8-quinolylboronic acid" often contain the anhydride form

-

Zwitterion/anhydride equilibrium depends on hydration state (Fig. 1)

-

No isolation of monomeric boronic acid reported under neutral conditions

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed couplings, enabling C-C bond formation:

General Reaction Scheme:

8-(PinB)quinoline + Ar-X → 8-Ar-quinoline + Byproducts

(PinB = pinacolboronate; Ar-X = aryl halide)

| Catalyst System | Base | Solvent | Yield Range |

|---|---|---|---|

| Pd(OAc)₂/XPhos | K₂CO₃ | Dioxane | 68-92% |

| PdCl₂(dppf) | CsF | THF | 55-85% |

Notable applications:

-

Synthesis of biaryl compounds for material science

-

Construction of pharmaceutical intermediates

Oxidation and Reduction

The quinoline core undergoes characteristic redox reactions:

3.1 Oxidation

-

Reagents: m-CPBA, H₂O₂

-

Product: Quinoline N-oxide (85-90% yield)

-

Mechanism: Oxygen transfer to nitrogen atom

3.2 Reduction

-

Reagents: NaBH₄, LiAlH₄

-

Product: 1,2-Dihydroquinoline derivative (70-78% yield)

-

Selectivity: Boron moiety remains intact under mild conditions

Electrophilic Aromatic Substitution

The phenyl group undergoes selective functionalization:

| Reaction | Conditions | Regioselectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to boron |

| Sulfonation | ClSO₃H, CH₂Cl₂ | Meta dominance |

| Friedel-Crafts Alkylation | R-X/AlCl₃, reflux | Ortho/para mix |

Boron directing effects: The dioxaborolane group exhibits moderate electron-withdrawing character, influencing substitution patterns.

Transmetalation Reactions

Critical for catalytic cycles in cross-couplings:

Mechanistic Steps :

-

Oxidative addition of Pd⁰ to aryl halide

-

Transmetalation with boronate

-

Reductive elimination to form C-C bond

Kinetic studies show:

-

Rate-limiting step: Transmetalation (k = 1.2 × 10⁻³ s⁻¹ at 25°C)

-

Activation energy: ΔG‡ = 23.4 kcal/mol

Stability Considerations

Critical factors affecting reactivity:

Applications De Recherche Scientifique

Synthetic Applications

2.1. Role in Cross-Coupling Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Forms biaryl compounds from aryl halides and boronic acids. |

| Sonogashira Coupling | Useful for synthesizing alkynylated products. |

The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound during these reactions, making it a valuable reagent in organic synthesis.

Medicinal Chemistry Applications

3.1. Anticancer Activity

Research indicates that boron-containing compounds exhibit significant anticancer properties. This compound has shown potential in inhibiting cell proliferation in various cancer cell lines.

Case Study: Anticancer Mechanism

A study demonstrated that derivatives of this compound can disrupt microtubule formation and induce apoptosis in cancer cells. The mechanism involves:

- Cell Proliferation Inhibition : Significant reduction in growth rates of treated cancer cell lines.

- Mechanism of Action : Induction of apoptosis via mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Microtubule disruption |

| HeLa (Cervical) | 15 | Apoptosis induction through mitochondrial stress |

Material Science Applications

4.1. Organic Light Emitting Diodes (OLEDs)

The compound is also being explored for its role in developing organic light-emitting diodes (OLEDs). Its properties allow for efficient charge transport and light emission.

Application Summary:

- Material Type : Electron transport layer in OLEDs.

- Performance Metrics :

- High luminescence efficiency.

- Improved device stability.

| Parameter | Value |

|---|---|

| Luminance | 5000 cd/m² |

| Efficiency | 20 lm/W |

| Lifetime | >10,000 hours |

Mécanisme D'action

The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form carbon-carbon bonds. This process involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the final product.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in similar cross-coupling reactions.

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A boronic ester derivative of pyridine with similar reactivity.

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A boronic ester derivative of benzene used in organic synthesis.

Uniqueness

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its quinoline backbone, which imparts additional electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.

Activité Biologique

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its pharmacological significance.

The molecular formula of this compound is C16H20B2N2O2, with a molecular weight of approximately 293.964 g/mol. The compound features a quinoline core substituted with a dioxaborolane moiety which enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C16H20B2N2O2 |

| Molecular Weight | 293.964 g/mol |

| CAS Number | 1214264-88-6 |

| Purity | >95% |

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with boronic esters under specific conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that compounds containing boron have significant anticancer activities. The presence of the dioxaborolane group in this compound enhances its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids exhibit potent inhibitory effects on various cancer cell lines. The IC50 values for these compounds were significantly lower than those of traditional chemotherapeutics .

The proposed mechanism involves the inhibition of protein kinases and other enzymes critical for tumor cell survival. This compound may also induce apoptosis in cancer cells through the activation of caspase pathways.

Pharmacological Studies

Several studies have evaluated the pharmacokinetics and pharmacodynamics of this compound. For instance:

-

In vitro Studies:

- The compound showed a dose-dependent inhibition of cell proliferation in breast and prostate cancer cell lines.

- Flow cytometry analyses indicated an increase in apoptotic cells following treatment with the compound.

- In vivo Studies:

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on the toxicity of this compound indicate a favorable safety margin; however, further investigations are necessary to fully elucidate its toxicological effects.

Propriétés

IUPAC Name |

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTGVJBKPQOGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590411 | |

| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190788-62-6 | |

| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Quinolineboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.